molecular formula C16H17FN2O2 B13664075 Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate

Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate

Cat. No.: B13664075
M. Wt: 288.32 g/mol
InChI Key: MBYMJKMHYPQXEW-UHFFFAOYSA-N
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Description

Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is a synthetic organic compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an isopropyl ester group, an amino group, and a fluorobenzyl group attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of 3-amino-5-(4-fluorobenzyl)picolinic acid. This can be achieved through a series of reactions, including nitration, reduction, and substitution reactions.

    Esterification: The picolinic acid derivative is then esterified with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinates with varying functional groups.

Scientific Research Applications

Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Agrochemicals: The compound is investigated for its herbicidal and pesticidal properties, contributing to the development of new agrochemical products.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.

Mechanism of Action

The mechanism of action of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as neurotransmitter receptors or enzymes involved in cell proliferation.

    Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 3-amino-5-(4-chlorobenzyl)picolinate
  • Isopropyl 3-amino-5-(4-methylbenzyl)picolinate
  • Isopropyl 3-amino-5-(4-bromobenzyl)picolinate

Uniqueness

Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

propan-2-yl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate

InChI

InChI=1S/C16H17FN2O2/c1-10(2)21-16(20)15-14(18)8-12(9-19-15)7-11-3-5-13(17)6-4-11/h3-6,8-10H,7,18H2,1-2H3

InChI Key

MBYMJKMHYPQXEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N

Origin of Product

United States

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